(S)-2-Amino-N-((S)-2,6-dioxopiperidin-3-yl)-3-methylbutanamide
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Overview
Description
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a piperidinyl group, and a methylbutanamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters, forming the desired compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
For industrial production, the process is scaled up using engineered bacteria containing the necessary enzymes. The bacteria are cultured, and the enzymes are extracted and purified. The substrate, 2-chloro-β-ketoesters, is then subjected to the enzymatic reduction under controlled conditions to produce (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide in large quantities .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-amino-2-hydroxybutanoic acid
- (2S,3R)-3-methylglutamate
Uniqueness
Compared to similar compounds, (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide stands out due to its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H17N3O3 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C10H17N3O3/c1-5(2)8(11)10(16)12-6-3-4-7(14)13-9(6)15/h5-6,8H,3-4,11H2,1-2H3,(H,12,16)(H,13,14,15)/t6-,8-/m0/s1 |
InChI Key |
SIZVBWRQKLSNBS-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H]1CCC(=O)NC1=O)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(=O)NC1=O)N |
Origin of Product |
United States |
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